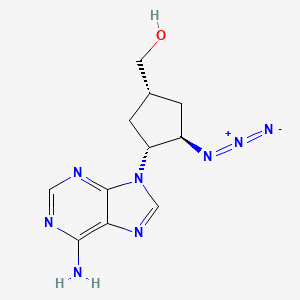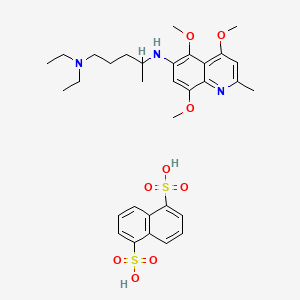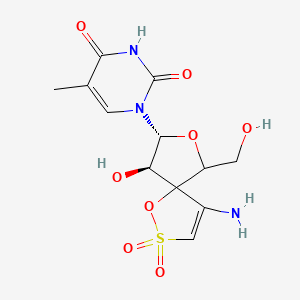![molecular formula C37H26N6Na6O21S6 B12790420 2,3,6-Naphthalenetrisulfonic acid, 8,8'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt CAS No. 75268-69-8](/img/structure/B12790420.png)
2,3,6-Naphthalenetrisulfonic acid, 8,8'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-Naphthalenetrisulfonic acid, 8,8’-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound is characterized by its naphthalene core substituted with sulfonic acid groups and azo linkages, making it a valuable molecule in chemical research and industrial applications.
Méthodes De Préparation
The synthesis of 2,3,6-Naphthalenetrisulfonic acid, 8,8’-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt involves multiple steps, including the introduction of sulfonic acid groups and azo linkages. The synthetic route typically starts with the sulfonation of naphthalene, followed by the coupling of the sulfonated naphthalene with diazonium salts derived from aromatic amines. The reaction conditions often involve acidic or basic environments to facilitate the formation of the desired product. Industrial production methods may involve large-scale sulfonation and diazotization processes to achieve high yields and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The sulfonic acid groups can undergo oxidation reactions, leading to the formation of sulfonate derivatives.
Reduction: The azo linkages can be reduced to form amine derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various electrophiles and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
2,3,6-Naphthalenetrisulfonic acid, 8,8’-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various analytes.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor in certain biochemical pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The compound exerts its effects through various molecular mechanisms. The sulfonic acid groups enhance its solubility in aqueous environments, while the azo linkages allow for interactions with biological molecules. The compound can bind to specific molecular targets, such as enzymes or receptors, and modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2,3,6-Naphthalenetrisulfonic acid, 8,8’-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt stands out due to its unique combination of sulfonic acid groups and azo linkages. Similar compounds include:
1,3,6-Naphthalenetrisulfonic acid: Lacks the azo linkages and has different chemical properties.
2-Amino-3,6,8-naphthalenetrisulfonic acid: Contains an amino group instead of the azo linkages, leading to different reactivity and applications.
Propriétés
Numéro CAS |
75268-69-8 |
|---|---|
Formule moléculaire |
C37H26N6Na6O21S6 |
Poids moléculaire |
1221.0 g/mol |
Nom IUPAC |
hexasodium;8-[[5-methoxy-4-[[2-methoxy-5-methyl-4-[(3,6,7-trisulfonatonaphthalen-1-yl)diazenyl]phenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-2,3,6-trisulfonate |
InChI |
InChI=1S/C37H32N6O21S6.6Na/c1-17-5-29(31(63-3)15-25(17)40-42-27-11-21(65(45,46)47)7-19-9-33(67(51,52)53)35(13-23(19)27)69(57,58)59)38-37(44)39-30-6-18(2)26(16-32(30)64-4)41-43-28-12-22(66(48,49)50)8-20-10-34(68(54,55)56)36(14-24(20)28)70(60,61)62;;;;;;/h5-16H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;;;/q;6*+1/p-6 |
Clé InChI |
GXPHIYDSBYLRLK-UHFFFAOYSA-H |
SMILES canonique |
CC1=CC(=C(C=C1N=NC2=C3C=C(C(=CC3=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=C6C=C(C(=CC6=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B12790368.png)









